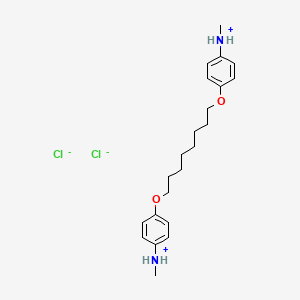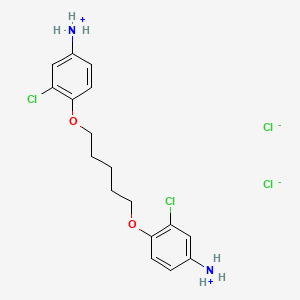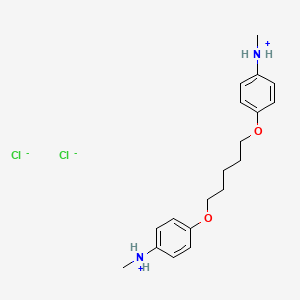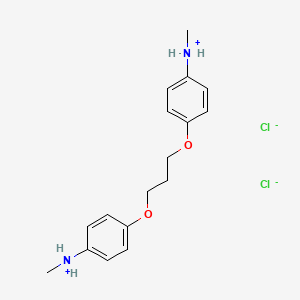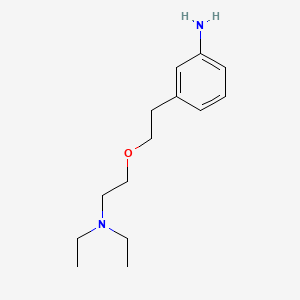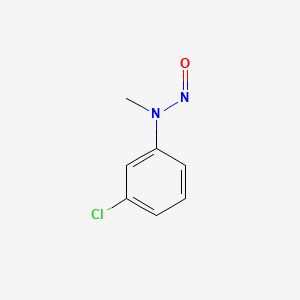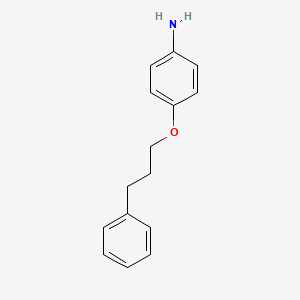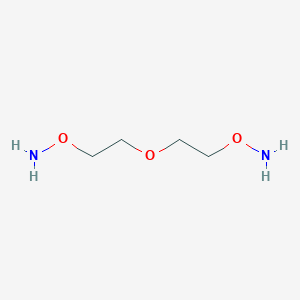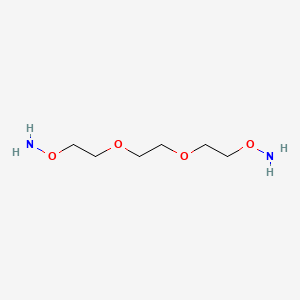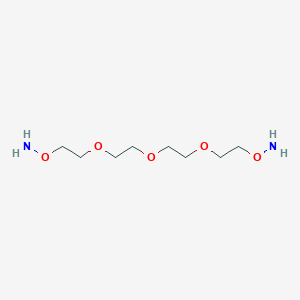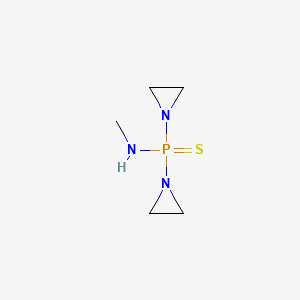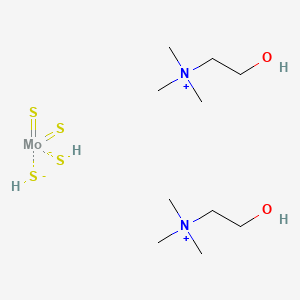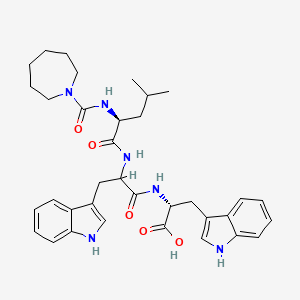
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BQ 484 is an endothelin ET (a) receptor antagonisht.
Applications De Recherche Scientifique
Synthesis and Properties of Polypeptides
A study by Uchida et al. (1996) focused on the synthesis of high-molecular-weight polypeptides, including copolypeptides with tryptophan (Trp) and various amino acids like leucine (Leu). This research is significant for understanding the properties and applications of polypeptides containing Trp and Leu, which are components of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Uchida et al., 1996).
Peptide Sequencing Methods
Chang (1977) described a high-sensitivity method for sequencing peptides, including a hexapeptide containing Leu and Trp. This method is crucial for analyzing the structure and sequence of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Chang, 1977).
Peptide Permeation Studies
Veuillez et al. (1998) and (2002) studied the ex vivo permeation of Trp-Leu and its derivatives across pig oral mucosa, providing insights into the transport mechanisms of similar dipeptides. This research is applicable to understanding the mucosal absorption and distribution of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Veuillez et al., 1998), (Veuillez et al., 2002).
Peptide Transport and Separation
Hossain and Stanley (1995) described the separation of Trp-Leu from a mixture with Trp using a supported liquid membrane process. This study is relevant for the separation and purification processes of peptides including Trp and Leu (Hossain & Stanley, 1995).
Enzymatic Modification of Tryptophan Residues
Ito et al. (1981) investigated the enzymatic modification of tryptophan residues in peptides, which is relevant to understanding the biochemical interactions and modifications of peptides like Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Ito et al., 1981).
Electrochemical Sensing of Tryptophan
Xia et al. (2020) developed an electrochemical sensor for L-Tryptophan, which could be applied for detecting and quantifying tryptophan-containing peptides (Xia et al., 2020).
Fluorescence of Tryptophan-Containing Peptides
Anderson et al. (1983) conducted a study on the influence of conformation on the fluorescence of tryptophan-containing peptides. This research can be applied to understanding the fluorescence properties of Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp (Anderson et al., 1983).
Propriétés
Numéro CAS |
141594-26-5 |
|---|---|
Nom du produit |
Perhydroazepino-N-carbonyl-L-Leu-D-Trp-D-Trp |
Formule moléculaire |
C35H44N6O5 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H44N6O5/c1-22(2)17-29(40-35(46)41-15-9-3-4-10-16-41)32(42)38-30(18-23-20-36-27-13-7-5-11-25(23)27)33(43)39-31(34(44)45)19-24-21-37-28-14-8-6-12-26(24)28/h5-8,11-14,20-22,29-31,36-37H,3-4,9-10,15-19H2,1-2H3,(H,38,42)(H,39,43)(H,40,46)(H,44,45)/t29-,30+,31+/m0/s1 |
Clé InChI |
ZBJNAHVLKNFOPP-OJDZSJEKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)N5CCCCCC5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
LWW |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BQ 485 BQ-485 perhydroazepin-1-yl leucyl-tryptophyl-tryptophan perhydroazepin-1-yl-Leu-Trp-Trp |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



